N-({[3,3'-bithiophene]-5-yl}methyl)thiophene-2-carboxamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that have a wide range of applications in various fields, including pharmaceuticals, materials science, and organic electronics. The unique structure of N-({[3,3’-bithiophene]-5-yl}methyl)thiophene-2-carboxamide, which includes a bithiophene moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of Bithiophene: The bithiophene moiety can be synthesized through a Suzuki cross-coupling reaction between 3-bromothiophene and a suitable boronic acid derivative.
Attachment of Carboxamide Group: The carboxamide group can be introduced by reacting the bithiophene derivative with thiophene-2-carboxylic acid in the presence of a coupling agent such as TiCl4.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a fused thiophene-pyrimidine ring system and exhibit diverse biological activities.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)thiophene-2-carboxamide is unique due to its bithiophene moiety, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for research and development in various fields, including materials science and pharmaceuticals .
Properties
IUPAC Name |
N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS3/c16-14(13-2-1-4-18-13)15-7-12-6-11(9-19-12)10-3-5-17-8-10/h1-6,8-9H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCNKCQVMSSTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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